N-(2-(Diethylamino)ethyl)carbamic acid, 6-chloro-o-tolyl ester hydrochloride N-(2-(Diethylamino)ethyl)carbamic acid, 6-chloro-o-tolyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 77985-23-0
VCID: VC18445169
InChI: InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)10-9-16-14(18)19-13-11(3)7-6-8-12(13)15;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H
SMILES:
Molecular Formula: C14H22Cl2N2O2
Molecular Weight: 321.2 g/mol

N-(2-(Diethylamino)ethyl)carbamic acid, 6-chloro-o-tolyl ester hydrochloride

CAS No.: 77985-23-0

Cat. No.: VC18445169

Molecular Formula: C14H22Cl2N2O2

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(Diethylamino)ethyl)carbamic acid, 6-chloro-o-tolyl ester hydrochloride - 77985-23-0

Specification

CAS No. 77985-23-0
Molecular Formula C14H22Cl2N2O2
Molecular Weight 321.2 g/mol
IUPAC Name 2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium;chloride
Standard InChI InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)10-9-16-14(18)19-13-11(3)7-6-8-12(13)15;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H
Standard InChI Key QPHHKBFGUODEEJ-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CCNC(=O)OC1=C(C=CC=C1Cl)C.[Cl-]

Introduction

Chemical Structure and Basic Properties

The compound’s structure combines a carbamate backbone with a 6-chloro-o-tolyl ester and a diethylaminoethyl group, protonated as a hydrochloride salt. The chlorine atom at the ortho position of the toluene ring enhances its electrophilic reactivity, while the diethylamino group contributes to its solubility in polar solvents . Key physicochemical properties include:

PropertyValueSource Citation
Molecular FormulaC14H22Cl2N2O2\text{C}_{14}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight321.2 g/mol
AppearanceWhite crystalline powder
Purity≥99%
SolubilitySoluble in ethanol, DMSO

The hydrochloride salt form improves stability and facilitates handling in laboratory settings. Infrared (IR) spectroscopy confirms the presence of carbamate (C=O stretch at ~1700 cm1^{-1}) and ammonium (N–H bend at ~1600 cm1^{-1}) functional groups.

Synthesis and Purification

The synthesis involves a two-step reaction:

  • Carbamate Formation: Carbamic acid derivatives react with 6-chloro-o-tolyl alcohol under controlled temperatures (50–70°C) and inert atmospheres to prevent side reactions.

  • Salt Formation: The product is treated with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity.

Reaction monitoring employs thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase, while nuclear magnetic resonance (NMR) spectroscopy (1H^1\text{H} and 13C^{13}\text{C}) verifies structural integrity. Purification via recrystallization in ethanol-water mixtures (85% v/v) achieves >99% purity .

Mechanism of Action

Acetylcholinesterase Inhibition

The compound competitively inhibits acetylcholinesterase (AChE), an enzyme critical for acetylcholine breakdown in synaptic clefts. By binding to AChE’s catalytic site, it prolongs neurotransmitter activity, making it a candidate for studying neurodegenerative diseases.

Nrf2 Pathway Modulation

Recent findings highlight its role in suppressing nuclear factor erythroid 2-related factor 2 (Nrf2), a regulator of antioxidant response elements. Inhibition of Nrf2 leads to reactive oxygen species (ROS) accumulation, triggering oxidative stress and apoptosis in cellular models . This dual mechanism underscores its potential toxicity and utility in stress response studies.

Applications in Research

Medicinal Chemistry

The compound serves as a scaffold for developing AChE inhibitors, with structural analogs explored for Alzheimer’s disease therapy. Its chlorinated aromatic group enhances blood-brain barrier permeability, a desirable trait in neuropharmacology.

Toxicological Studies

By disrupting Nrf2 signaling, it models oxidative stress in vitro, aiding in the evaluation of antioxidant therapeutics . Studies using human neuroblastoma cells show dose-dependent ROS generation (EC50_{50} = 12 µM), correlating with mitochondrial dysfunction .

Characterization Techniques

TechniqueApplicationExample Data
High-Performance LC (HPLC)Purity assessmentRetention time: 8.2 min (C18 column)
Mass Spectrometry (MS)Molecular ion confirmationm/z = 321.1 [M+H]+^+
NMR SpectroscopyStructural elucidationδ 1.2 ppm (t, 6H, N–CH2_2CH3_3)

HPLC chromatograms reveal a single peak under optimized conditions (acetonitrile:water = 70:30), ensuring batch consistency.

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